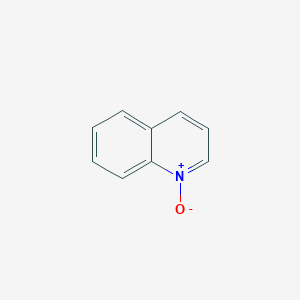

Quinoline 1-oxide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIWGCBLYNDKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167107 | |

| Record name | Quinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613-37-2 | |

| Record name | Quinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Oxidation of Quinoline (B57606) Precursors

The most straightforward approach to prepare quinoline 1-oxides is the direct oxidation of the parent quinolines using various oxidizing agents. thieme-connect.deontosight.ai

Hydrogen Peroxide-Based Oxidation

Hydrogen peroxide (H₂O₂) is a commonly employed oxidizing agent for the synthesis of quinoline 1-oxides, typically in the presence of glacial acetic acid. A general procedure involves adding 30% hydrogen peroxide to a solution of quinoline in glacial acetic acid, followed by warming the reaction mixture to temperatures such as 65-70°C for several hours. cdnsciencepub.comlew.ro For instance, a reaction of 0.02 mole of quinoline in 20 mL of glacial acetic acid with 4 mL of 30% hydrogen peroxide was warmed to 65-70°C for 3 hours. cdnsciencepub.com In some cases, extending the reaction time to 15 hours may be necessary. cdnsciencepub.com

Detailed research findings indicate that the concentration of hydrogen peroxide and the reaction temperature can influence the yield and purity of the product. For example, using 10% hydrogen peroxide with quinoline in glacial acetic acid at 70°C for 3 hours has resulted in yields as high as 99.1% with 91.0% purity. google.com Lowering the reaction temperature to 20°C under similar conditions still yields 98.8% purity and 90.0% purity. google.com However, the presence of an 8-methyl substituent on the quinoline nucleus can hinder the N-oxidation reaction with hydrogen peroxide. cdnsciencepub.com Microwave irradiation has also been shown to significantly improve yields and reduce reaction times for N-oxide formation from quinoline derivatives compared to conventional heating. lew.ro

Table 1: Hydrogen Peroxide-Based Oxidation of Quinoline

| Quinoline (mol) | H₂O₂ Concentration | H₂O₂ (mol) | Glacial Acetic Acid | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 0.02 | 30% | - | 20 mL | 65-70 | 3 | - | - | cdnsciencepub.com |

| 1 | 10% | 1 | 194 g | 70 | 3 | 99.1 | 91.0 | google.com |

| 1 | 10% | 1 | 194 g | 20 | 3 | 98.8 | 90.0 | google.com |

| 1 | 10% | 1.1 | 258 g | 70 | 3 | - | - | google.com |

| 1 | 15% | 1.2 | 322.5 g | 80 | 3 | - | - | google.com |

Peracetic Acid-Based Oxidation

Peracetic acid is another effective oxidizing agent for the synthesis of quinoline 1-oxide. thieme-connect.deontosight.aiontosight.aiscribd.com A typical procedure involves stirring quinoline with peracetic acid for approximately 2 hours. prepchem.com After the reaction, excess acetic acid is often removed under vacuum. prepchem.com

Other Oxidizing Agents in Quinoline N-Oxide Synthesis

Beyond hydrogen peroxide and peracetic acid, several other methodologies and oxidizing agents have been developed for the synthesis of quinoline N-oxides:

Reductive Cyclization: Quinoline 1-oxides can be prepared through the reductive cyclization of 2-nitrochalcones and 3-hydroxy-3-(2-nitrophenyl) ketones. thieme-connect.de The use of tin/ammonium chloride with 2-nitrochalcones can yield quinoline 1-oxides as major products, though prolonged heating may increase quinoline by-product formation. thieme-connect.de

Carbanion Nitro Group Cyclization: This method involves the cyclization of umpoled ortho-nitrochalcones. thieme-connect.de

Cycloaddition Reactions: A gold-catalyzed [3+3] cycloaddition reaction between nitrosobenzenes and alkenyldiazo esters can yield various 4-substituted quinoline N-oxide derivatives. thieme-connect.de

Other Peroxides/Oxidants: Sodium percarbonate, in conjunction with rhenium-based catalysts, serves as an efficient oxygen source for N-oxidation. organic-chemistry.org Titanium silicalite (TS-1) in a packed-bed microreactor with H₂O₂ in methanol (B129727) offers a safer and greener flow process for pyridine (B92270) N-oxide formation, which can be extended to quinoline N-oxides. organic-chemistry.org Sodium perborate (B1237305) in acetic acid and urea-hydrogen peroxide adduct (UHP) are also effective reagents for the oxidation of nitrogen heterocycles to their N-oxides. organic-chemistry.org

Functionalization Reactions of this compound

Quinoline 1-oxides are highly valuable synthetic intermediates due to the enhanced electrophilic character of their C2 carbon and the directing ability of the N-oxide moiety. researchgate.netresearchgate.netsioc-journal.cn The N-oxide group can be readily reduced to the parent quinoline using appropriate reducing agents, such as phosphorus trichloride, after functionalization. thieme-connect.de

Regioselective C-H Activation

Regioselective C-H activation of quinoline 1-oxides is a powerful strategy for introducing diverse functionalities to the quinoline core. nih.govmdpi.comnih.gov The N-oxide acts as an excellent directing group, guiding transition metal catalysts to specific C-H bonds. nih.gov

Palladium(II) catalysts are frequently employed, with their selectivity being influenced by the catalyst type and reaction conditions. Palladium(II) acetate (B1210297) (Pd(OAc)₂) in acetic acid tends to favor C-H activation at the C2 position. rsc.org In contrast, palladium(II) chloride (PdCl₂) has been shown to catalyze C-H activation at the C8 position, and in the presence of water, this can lead to the formation of 2-quinolinones. rsc.org Computational studies suggest that with PdCl₂, the reaction proceeding through a σ-complex activating the C8 position is kinetically preferred. rsc.org

Rhodium(III) catalysts can also achieve excellent regioselectivity, affording 8-arylquinoline N-oxides. nih.gov Furthermore, metal-free C8-H functionalization of quinoline N-oxides with ynamides has been achieved through a Brønsted acid-catalyzed intramolecular Friedel-Crafts-type reaction involving quinolyl enolonium intermediates. rsc.org Rhodium-catalyzed C-8 allylation of quinoline N-oxide using vinylcyclopropanes as an allyl source has also been reported. rsc.org

C2 Functionalization

The C2 position of quinoline N-oxides is particularly amenable to functionalization due to the activating effect of the N-oxide group. researchgate.netbeilstein-journals.orgeui.eu A wide array of C2 functionalization strategies have been developed, including the formation of C-C, C-O, C-S, and C-N bonds. researchgate.netbeilstein-journals.org

Specific examples of C2 functionalization include:

Arylation: Palladium-catalyzed C2 arylation of quinoline N-oxides can be achieved with aryl bromides or aryl tosylates. nih.gov Oxidative C-H/C-H cross-coupling with unactivated arenes like benzene (B151609) or heteroarenes such as 2-methylthiophene (B1210033) and indole (B1671886) at the C2 position has also been demonstrated using Pd(OAc)₂ in the presence of oxidants like silver carbonate. nih.govmdpi.com

Alkylation: Rhodium-catalyzed C2-alkylation of quinoline N-oxide has been reported, achieving high yields. nih.gov

Sulfonylation: Copper-catalyzed direct sulfoximination of quinoline N-oxides at the C2 position has been developed. nih.gov

Heteroarylation: Deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles provides α-triazolylquinoline derivatives in good yields, even in one-pot syntheses. beilstein-journals.org

Thiolation: A regioselective deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea, activated by triflic anhydride, enables the synthesis of quinoline-2-thiones. organic-chemistry.org

Table 2: Representative C2 Functionalization Reactions of this compound

| Reaction Type | Reagents/Catalyst | Substrate (Quinoline N-oxide) | Conditions | Product Type | Yield (%) | Reference |

| Arylation | Pd(OAc)₂, Ag₂CO₃, Benzene | Quinoline N-oxide | 130 °C | C2-arylated | 56 | mdpi.com |

| Arylation | Pd(OAc)₂, Ag₂CO₃, PivOH, 2-methylthiophene | Quinoline N-oxide | DMF | C2-heteroarylated | 58 | mdpi.com |

| Alkylation | [Rh(cod)Cl]₂, dppe, CsOAc | Quinoline N-oxide | Toluene (B28343) | C2-alkylated | 84 | nih.gov |

| Sulfoximination | CuBr, S-methyl-S-phenylsulfoximine | Quinoline N-oxide | Toluene, 50 °C, 48 h | C2-sulfoximinated | 96 | nih.gov |

| Heteroarylation | N-sulfonyl-1,2,3-triazoles | Quinoline N-oxide | Metal- and additive-free | C2-triazolylated | 80 | beilstein-journals.org |

| Thiolation | Thiourea, Triflic anhydride | Quinoline N-oxide | MeCN | Quinoline-2-thione | 76 | organic-chemistry.org |

Arylation

Arylation reactions involve the introduction of an aryl group onto the this compound scaffold. Palladium-catalyzed C-H arylation of quinoline N-oxides often exhibits high C2 selectivity. acs.org For instance, a palladium(II) acetate (Pd(OAc)2)-catalyzed C2 arylation of quinoline N-oxide with unactivated benzene has been reported, yielding the product in 56% yield. mdpi.com This reaction typically occurs in neutral solvents, with the addition of pivalic or acetic acids potentially improving yields without affecting selectivity. acs.org

However, C8-selective arylation of quinoline N-oxides has also been achieved using palladium catalysis, which is considered unusual given the typical C2 selectivity of palladium. acs.org This C8-selective arylation tolerates a range of functional groups on both the quinoline N-oxide and the iodoarene coupling partner, and can be accelerated by microwave irradiation. acs.org For example, 8-phenylquinoline (B8574275) N-oxide can be synthesized in 82% yield on a gram scale. acs.org Mechanistic studies suggest that C8 cyclopalladation is the turnover-limiting step in these reactions. nih.gov

Another method for C2 arylation involves the use of potassium permanganate (B83412) (KMnO4) as an oxidant with arylboronic acids. This metal-free approach provides 2-arylquinoline N-oxides in moderate to good yields under mild conditions. rhhz.net The proposed mechanism for this reaction involves a radical cross-coupling process, where aryl radicals are generated from arylboronic acids in the presence of an oxidant. rhhz.net

Table 1: Representative Arylation Reactions of this compound

| Reaction Type | Catalyst/Reagents | Position of Arylation | Yield (%) | Reference |

| C-H Arylation | Pd(OAc)2, Ag2CO3, benzene | C2 | 56 | mdpi.com |

| C-H Arylation | Pd(II) catalyst, iodoarenes, acetic acid | C8 | Up to 92 (for 8-phenylquinoline N-oxide) | acs.org |

| C-H Arylation | KMnO4, arylboronic acids | C2 | Moderate to good (e.g., 78-83 for substituted quinoline N-oxides) | rhhz.net |

Alkenylation

Alkenylation reactions introduce an alkenyl group to the this compound core. Palladium-catalyzed C2 alkenylation of quinoline N-oxides with alkenes has been reported, with yields ranging from 52% to 99% depending on the alkene. mdpi.com This process is proposed to involve a syn insertion/β-hydride elimination sequence. mdpi.com Another Pd-catalyzed C2 alkenylation involves allyl acetate, yielding the C2-alkenylated product in 57%. mdpi.com

Cobalt(III)-catalyzed C8-dienylation of quinoline N-oxides has also been achieved using allenes bearing leaving groups. This reaction proceeds via C-H activation, migratory insertion of the allene, and β-oxy elimination, leading to dienylated products with high stereoselectivity. nih.gov C8-alkenylation can also occur if the allenes lack leaving groups. nih.gov

Table 2: Representative Alkenylation Reactions of this compound

| Reaction Type | Catalyst/Reagents | Position of Alkenylation | Yield (%) | Reference |

| C-H Alkenylation | Pd catalyst, alkenes | C2 | 52-99 | mdpi.com |

| C-H Alkenylation | Pd(OAc)2, P(t-Bu)3·HBF4, KF, allyl acetate | C2 | 57 | mdpi.com |

| C-H Dienylation | Cp*Co(III), allenes | C8 | High (stereoselective) | nih.gov |

Alkylation

Alkylation reactions involve the introduction of an alkyl group. Quinoline 1-oxides can undergo C2-alkylation through transition-metal-catalyzed cross-dehydrogenative coupling processes. thieme-connect.de For example, 6-methoxyquinoline (B18371) 1-oxide can be alkylated with cyclohexane (B81311) using di-tert-butyl peroxide as a radical promoter in a transition-metal-free process, though this reaction is not regioselective, yielding both 2-cyclohexyl and 2,4-dicyclohexylated products. thieme-connect.de

Palladium(II) acetate-catalyzed C2 alkylation of quinoline 1-oxides with cyclic ethers has also been reported, mainly producing C2-alkylated products, but C4-substituted and 2,4-disubstituted products can also be observed if the C4 position is not blocked. thieme-connect.de Rhodium-catalyzed C2 alkylation of quinoline N-oxide with tert-butyl acrylate (B77674) has been shown to yield the C2-alkylated derivative in 84% isolated yield. mdpi.com

Table 3: Representative Alkylation Reactions of this compound

| Reaction Type | Catalyst/Reagents | Position of Alkylation | Yield (%) | Reference |

| Cross-dehydrogenative coupling | Di-tert-butyl peroxide, cyclohexane | C2/C4 (mixture) | Not specified | thieme-connect.de |

| Pd(II)-catalyzed CDC | Pd(OAc)2, tert-butyl hydroperoxide, cyclic ethers | C2 (main), C4, 2,4-disubstituted | Not specified | thieme-connect.de |

| Rh-catalyzed alkylation | Rh catalyst, tert-butyl acrylate | C2 | 84 | mdpi.com |

Amination and Amidation

Amination and amidation reactions introduce amino and amido groups, respectively. Quinoline 1-oxides can undergo direct C2-amination. For instance, secondary aliphatic amines can be used for C2-amination of quinoline N-oxides in a copper(I) iodide catalyzed coupling reaction, yielding 2-aminoquinoline (B145021) 1-oxides. thieme-connect.de This reaction is generally applicable, though it may require a large excess of amine. thieme-connect.de

Amidation of quinoline N-oxides can occur regioselectively at the C8 position. acs.orggoogle.com An iridium(III)-catalyzed amidation of quinoline N-oxide with tosyl azide (B81097) proceeds exclusively at the C8 position, with a high yield (up to 92%) for the C8-amidated product. acs.org This C8 selectivity is attributed to the kinetic favorability of C8-H activation due to the formation of a more stable 5-membered rhodacycle intermediate, compared to an unstable 4-membered intermediate from C2-H cleavage. acs.org

Table 4: Representative Amination and Amidation Reactions of this compound

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Yield (%) | Reference |

| C2-Amination | CuI, secondary aliphatic amines | C2 | General, but yields vary (e.g., lower for weakly nucleophilic amines) | thieme-connect.de |

| C8-Amidation | Ir(III) catalyst, tosyl azide | C8 | Up to 92 | acs.org |

| C2-Amination | Isopropyl nitrite, sodium amide, liquid ammonia | C2 | Main product | clockss.org |

| C2-Amination | Triflic anhydride, amines | C2 | Good yields | researchgate.net |

Sulfonylation

Sulfonylation reactions involve the introduction of a sulfonyl group. Quinoline N-oxides can be sulfonylated at the C2 position. A copper-catalyzed C-H bond activation approach allows for the direct C2-sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides, yielding products in moderate to excellent yields (61–91%). acs.org Electron-donating groups on the sulfonyl chlorides generally lead to slightly higher yields. acs.org

Another method involves the sulfonylation of quinoline N-oxides with sodium sulfinates, promoted by p-tosyl chloride (TsCl) in water at ambient temperature. rhhz.net This method is metal- and oxidant-free, providing 2-sulfonylquinolines in high yields (e.g., 90% NMR yield for 2-sulfonylquinoline from quinoline N-oxide and sodium p-toluenesulfinate). rhhz.net The mechanism is proposed to involve a nucleophilic attack of the sulfonyl anion at the C2 position of an activated quinoline N-oxide intermediate. rhhz.net Copper-catalyzed deoxygenative C2-sulfonylation reactions of quinoline N-oxides with sodium sulfinate have also been reported, proceeding via a Minisci-like radical coupling step. acs.org

Table 5: Representative Sulfonylation Reactions of this compound

| Reaction Type | Catalyst/Reagents | Position of Sulfonylation | Yield (%) | Reference |

| C-H Sulfonylation | CuI, K2CO3, aryl sulfonyl chlorides | C2 | 61-91 | acs.org |

| Sulfonylation | TsCl, sodium sulfinates, water | C2 | Up to 90 (NMR yield) | rhhz.net |

| Deoxygenative C2-Sulfonylation | CuBr2, K2S2O8, sodium sulfinate | C2 | Up to 75 | acs.org |

Phosphonation

Phosphonation reactions introduce a phosphonate (B1237965) group. A direct C-H phosphonation of heteroaryl N-oxides, including quinoline N-oxide, can be achieved under oxidant-, additive-, and metal-free conditions. rsc.org The optimal conditions for regioselective phosphonation of quinoline N-oxide involve xylene as the solvent at 100 °C for 20 hours. rsc.org The proposed mechanism involves a nucleophilic addition of the tautomeric dimethyl H-phosphonate with quinoline N-oxide, forming a six-membered ring transition state. rsc.org

Table 6: Representative Phosphonation Reactions of this compound

| Reaction Type | Catalyst/Reagents | Position of Phosphonation | Yield (%) | Reference |

| C-H Phosphonation | Dimethyl phosphonate, xylene | C2 | Up to 44 (for specific derivatives) | rsc.org |

Heteroarylation

Heteroarylation involves the introduction of a heteroaryl group. A metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been developed, providing α-triazolylquinolines with good regioselectivity and in excellent yields under mild conditions. beilstein-journals.orgnih.gov This method is efficient and step-economical, and can be performed on a gram scale. beilstein-journals.org The mechanism suggests a nucleophilic attack of quinoline N-oxide on the sulfonyl group of the N-sulfonyl-1,2,3-triazole, followed by elimination of a triazolyl anion which then attacks the electrophilic C2-position of the quinoline N-oxide. beilstein-journals.org

Palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with N-substituted indoles has also been reported, where the C-H functionalization selectively occurs at position 3 of the indole, yielding the C2 heteroarylated quinoline N-oxide in 68%. mdpi.com

Table 7: Representative Heteroarylation Reactions of this compound

| Reaction Type | Catalyst/Reagents | Position of Heteroarylation | Yield (%) | Reference |

| Deoxygenative C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles, DCE | C2 | Up to 92 (for 2-triazolylquinoline) | beilstein-journals.org |

| C2 Oxidative Cross-coupling | Pd(OAc)2, Ag2CO3, N-benzylindole | C2 | 68 | mdpi.com |

Acetoxylation

Acetoxylation reactions involving Quinoline 1-oxides typically target the C2 position. An efficient and direct C2-acetoxylation of quinoline N-oxides has been developed through copper(I)-catalyzed C-H bond activation. This transformation utilizes tert-butyl hydroperoxide (TBHP) as an oxidant and aldehydes as coupling partners in a cross-dehydrogenative coupling (CDC) reaction, providing a practical pathway to 2-acyloxyl quinolines. ambeed.comnih.gov

However, it is important to note that in certain ortho-C-H acetoxylation reactions, the quinoline nitrogen, rather than the N-oxide group, acts as the directing group. For instance, in the acetoxylation of 2-aryloxyquinoline-3-carbaldehydes, converting the quinoline nitrogen to an N-oxide prevented the expected C-H activation, indicating the quinoline nitrogen's role as the directing group in those specific instances. ctdbase.orgnih.gov

C8 Functionalization

While C2-functionalization of quinoline N-oxides is often more common, significant advancements have been made in achieving selective C8 functionalization, which is crucial for synthesizing 8-substituted quinolines, important structural motifs in various applications sci-hub.se. The activation of the C8-H bond in the presence of a transition-metal catalyst was notably developed in 2018 nih.gov.

C8-selective arylation of quinoline N-oxides has been achieved through various metal-catalyzed approaches:

Palladium-Catalyzed Arylation: A palladium-catalyzed C-H arylation of quinoline N-oxides exhibits high selectivity for the C8 isomer, which is unusual given that most previously described palladium-catalyzed C-H functionalizations of quinoline N-oxides are highly C2 selective. This reaction demonstrates broad synthetic scope with various quinoline N-oxides and iodoarenes. The use of acetic acid as a solvent and additives like silver acetate or silver phosphate (B84403) significantly influences the C8 selectivity and conversion. sci-hub.senih.gov

Table 1: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxides

| Quinoline N-oxide Substrate | Iodoarene Partner | Conditions (Catalyst, Additives, Solvent, Temp, Time) | C8/C2 Ratio | Yield (%) |

|---|---|---|---|---|

| Quinoline N-oxide | Iodoarenes | Pd(OAc)₂, AgOAc, AcOH/H₂O, 120 °C, 12-24 h | >20:1 to >30:1 | Good to excellent |

Rhodium(III)-Catalyzed Arylation: A Rh(III)-catalyzed regioselective C8 arylation of quinoline N-oxides with commercially available arylboronic acids has been reported. This method is noted for its simplicity, perfect regioselectivity, broad substrate scope, and high isolated yields. The reaction tolerates various electron-donating and electron-withdrawing substituents on both the quinoline N-oxide and the arylboronic acid. nih.gov

Table 2: Rhodium(III)-Catalyzed C8 Arylation of Quinoline N-Oxides

| Quinoline N-oxide Substrate | Arylboronic Acid Partner | Yield (%) |

|---|---|---|

| Quinoline N-oxide | Phenylboronic acid | Up to 92 |

| 6-Fluoroquinoline N-oxide | Phenylboronic acid | 68-91 |

| 6-Chloroquinoline (B1265530) N-oxide | Phenylboronic acid | 68-91 |

| 6-Bromoquinoline N-oxide | Phenylboronic acid | 68-91 |

| 6-Methylquinoline N-oxide | Phenylboronic acid | 68-91 |

| 6-Methoxyquinoline N-oxide | Phenylboronic acid | 68-91 |

| 6-CO₂Me Quinoline N-oxide | Phenylboronic acid | 68-91 |

| Quinoline N-oxide | 4-Fluorophenylboronic acid | Moderate to good |

| Quinoline N-oxide | 4-Chlorophenylboronic acid | Moderate to good |

| Quinoline N-oxide | 4-Bromophenylboronic acid | Moderate to good |

| Quinoline N-oxide | 4-Methylphenylboronic acid | Moderate to good |

| Quinoline N-oxide | 4-CN-phenylboronic acid | Moderate to good |

| Quinoline N-oxide | 4-CF₃-phenylboronic acid | Moderate to good |

Ruthenium(II)-Catalyzed Arylation: Ruthenium(II)-catalyzed regioselective C(sp2)-H arylation of quinoline N-oxides with arylboronic acids has been developed. This method is notable for the dual activity of the Ru(II) catalyst, facilitating both distal C-H activation and in situ deoxygenation of the arylated quinoline N-oxide. fishersci.fithegoodscentscompany.com

Metal-Catalyzed Transformations

The N-oxide functionality in this compound is crucial as a directing group in various metal-catalyzed C-H activation reactions, enabling diverse functionalizations of the quinoline scaffold nih.gov.

Palladium catalysts are widely employed in the functionalization of quinoline N-oxides. While many palladium-catalyzed C-H functionalizations of quinoline N-oxides are typically C2-selective, C8-selective reactions have also been achieved under specific conditions sci-hub.senih.gov.

C2-Functionalization: Palladium(II) acetate can catalyze cross-dehydrogenative coupling reactions of quinoline 1-oxides with cyclic ethers to afford C2-alkylated quinoline 1-oxides. This reaction typically uses tert-butyl hydroperoxide as an oxidant and tetrabutylammonium (B224687) bromide as an additive. nih.gov Palladium-catalyzed external-oxidant-free coupling reactions between quinoline N-oxides and olefins have also been developed, providing 2-alkenylated quinolines. vulcanchem.com

C8-Functionalization: As mentioned previously, palladium-catalyzed C-H arylation of quinoline N-oxides with iodoarenes can proceed with high selectivity for the C8 isomer, especially in the presence of acetic acid and silver salts. sci-hub.senih.gov Furthermore, a site-selective palladium-catalyzed oxidative C8-H homocoupling reaction of quinoline N-oxides has been developed, yielding substituted 8,8'-biquinolyl N,N'-dioxides. This reaction can be carried out on a gram scale and tolerates various substituents in the quinoline core. chem960.comnih.gov

Table 3: Palladium-Catalyzed Oxidative C8-H Homocoupling of Quinoline N-Oxides

| Quinoline N-oxide Substrate | Conditions (Catalyst, Oxidant, Solvent, Temp, Time) | Yield (%) of 8,8'-biquinolyl N,N'-dioxide | C8/C2 Selectivity |

|---|---|---|---|

| Quinoline N-oxide | Pd(OAc)₂, AgOAc, AcOH/H₂O, 120 °C, 12-24 h | Up to 83 | >30:1 |

Copper catalysts are effective in various transformations of quinoline N-oxides, often leading to C2-functionalization.

C2-Alkenylation and Borylative Alkylation: An efficient copper-catalyzed regioselective C-H alkenylation and borylative alkylation of quinoline N-oxides with vinyl arenes has been developed. This reaction proceeds via the borylcupration of vinyl arenes, followed by a nucleophilic attack of the resulting alkyl copper species on the quinoline N-oxides. Benzoquinone and KOtBu are crucial additives. austinpublishinggroup.com

Enantioselective Alkylation: Asymmetric copper-catalyzed alkylation of quinoline N-oxides with chiral Cu-alkyl species (generated from vinylarenes and a chiral Cu-H complex) provides chiral alkylated N-heteroarenes in high yields and enantioselectivity.

C2-Alkylation with Donor-Acceptor Cyclopropanes: A copper-catalyzed oxidative dehydrogenative reaction of quinoline N-oxides with donor-acceptor cyclopropanes has been demonstrated, resulting in C2-alkylated quinolines containing a γ-keto diester motif. This process utilizes molecular oxygen as an oxidant and exhibits excellent site-selectivity and functional group tolerance. researchgate.net

Electrochemical Amination: An electrochemical reaction between quinoline N-oxides and morpholine, catalyzed by Cu(OAc)₂, can yield 4-aminoquinoline (B48711) N-oxides in CH₂Cl₂ or 2-aminoquinoline N-oxides in CH₃CN. Increased electricity can lead to deoxygenation and formation of aminoquinolines. fishersci.ie

C2-Acetoxylation: As mentioned earlier, copper(I)-catalyzed C-H bond activation enables the direct 2-acetoxylation of quinoline N-oxides using aldehydes and TBHP. ambeed.comnih.gov

Rhodium catalysts are particularly effective for remote C8-functionalization of quinoline N-oxides, often utilizing the N-oxide as a traceless directing group.

C8-Alkylation and Alkynylation: Rhodium(III)-catalyzed C8-selective direct alkylation and alkynylation of quinoline N-oxides have been developed. These reactions proceed efficiently at room temperature with broad substrate scope, excellent regioselectivity, and good functional group tolerance. The resulting alkylated and alkynylated quinoline N-oxides can be easily deoxygenated to their corresponding quinoline derivatives. nih.govgram.edu

C8-Arylation: As detailed previously, Rh(III)-catalyzed C8 arylation of quinoline N-oxides with arylboronic acids is a highly regioselective and efficient method. nih.gov

C8-Alkylation with Olefins: Rhodium(III)-catalyzed remote C(sp2)-H bond alkylation of quinoline N-oxides using olefins as the alkyl source has been reported, where the N-oxide acts as a traceless directing group. This reaction exhibits broad substrate scope and excellent selectivity for the C8 position. fishersci.ca

C8-Amination: A rhodium-catalyzed regioselective C8-H amination of quinoline N-oxides with trifluoroacetamide (B147638) has been developed, proceeding with perfect regioselectivity at room temperature and short reaction times. wikipedia.org

C8-Heteroarylation: Rhodium complexes can catalyze the C-8 heteroarylation of quinoline N-oxides using indoleBX hypervalent iodine reagents, displaying complete regioselectivity for the C8 position.

Other Transition Metal Catalysis

Transition metal catalysis plays a pivotal role in the regioselective functionalization of quinoline 1-oxides, particularly through C-H activation. The N-oxide moiety often acts as a directing group, facilitating the activation of specific C-H bonds, typically at the C2 and C8 positions. thieme-connect.deresearchgate.net

Palladium (Pd) Catalysis: Palladium-based systems have demonstrated utility in C-H activation, notably at the C8 position of quinoline N-oxides. For instance, C2 heteroarylation of quinoline N-oxide with N-benzylindole was achieved using Pd(OAc)₂ as a catalyst, with Ag₂CO₃ and pyridine as additives, yielding the C2-functionalized product in 68%. nih.gov

Copper (Cu) Catalysis: Copper catalysts have been employed for various functionalizations. Bolm et al. reported a copper-catalyzed direct sulfoximination of quinoline N-oxides via dual C-H/N-H dehydrogenative coupling with sulfoximines. CuBr (5 mol%) in toluene at 50 °C for 48 hours proved highly efficient, affording the C2-functionalized quinoline N-oxide derivative in 96% yield. nih.gov Additionally, copper(II)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamine (B1172632) has been developed, yielding C2-aminated derivatives in up to 77% yield. mdpi.com

Rhodium (Rh) Catalysis: Rhodium (III) catalysts are highly effective for site-selective C-H functionalization. The Punniyamurthy group described a rhodium-catalyzed C-8 allylation of quinoline N-oxide using vinylcyclopropanes as an allyl source. rsc.org Another Rh(III)-catalyzed regioselective C-H bond functionalization of quinoline N-oxides with maleimides allows for the installation of various succinimide (B58015) frameworks at the C8 position. researchgate.net

Cobalt (Co) Catalysis: Cobalt-catalyzed reactions have also shown promise. A cobalt-catalyzed dual C-H activation of C-(2,6-dichlorophenyl)-N-phenylnitrones for annulation with internal alkynes has been reported for the preparation of quinoline N-oxides. thieme-connect.de Furthermore, Cp*Co(III)-catalyzed methods enable the synthesis of hydrobenzofurans tethered at the C-8 position of quinoline using quinoline N-oxide and 1,6-enynes. rsc.org

Table 1: Examples of Transition Metal Catalyzed Functionalization of Quinoline 1-Oxides

| Catalyst | Reaction Type | Position Functionalized | Reagents | Yield (%) | Reference |

| Pd(OAc)₂ | C2 Heteroarylation | C2 | N-benzylindole | 68 | nih.gov |

| CuBr | C2 Sulfoximination | C2 | S-methyl-S-phenylsulfoximine | 96 | nih.gov |

| Cu(OAc)₂ | C2 Amination | C2 | O-benzoyl hydroxylamine | 77 | mdpi.com |

| Rh(III) | C8 Allylation | C8 | Vinylcyclopropanes | - | rsc.org |

| Rh(III) | C8 Succinimidation | C8 | Maleimides | - | researchgate.net |

| Cp*Co(III) | C8 Olefination/Oxyarylation | C8 | Terminal alkynes, 1,6-enynes | Moderate | rsc.org |

Metal-Free Approaches

The development of metal-free synthetic routes for quinoline 1-oxides and their functionalization is gaining traction due to environmental and economic benefits.

Synthesis of Substituted Quinoline 1-oxides: A one-pot, transition-metal-free method has been developed for the synthesis of 3-(1-pyrrolidinyl)quinoline 1-oxides. This method involves the reaction of 3-(1-pyrrolidinyl)crotonates with 4-substituted nitrobenzenes, yielding quinoline 1-oxides, typically in around 50% yield. rsc.org

Deoxygenative Cross-Coupling: Metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides has been achieved using N-sulfonyl-1,2,3-triazoles. This reaction proceeds at room temperature with high regioselectivity and excellent yields, providing α-triazolylquinoline derivatives. beilstein-journals.org

C-H Functionalization with Boronic Acids: Quinoline N-oxides can undergo regioselective C-H bond functionalization to form 2-substituted quinolines under external oxidant- and metal-free conditions. This approach represents the first application of the Petasis reaction in the functionalization of heterocycles. nih.gov

Photochemical Radical-Mediated Alkylation: Visible light-induced, catalyst-free deaminative alkylation of quinoline N-oxides using Katritzky salts offers a method for preparing alkylated quinoline derivatives without transition metals or harsh conditions.

Deoxygenative Sulfonylation: A metal-free deoxygenative sulfonylation of quinoline N-oxides with sodium sulfinates via a dual radical coupling process has been reported, providing 2-sulfonylquinolines. rsc.org

Brønsted Acid-Catalyzed Functionalization: A metal-free methodology for the C-8 functionalization of quinoline N-oxide involves a Brønsted acid-catalyzed Friedel-Crafts reaction with ynamides, affording the products in good yields. rsc.org

Deoxygenation Reactions

Deoxygenation of quinoline 1-oxides is a crucial step to regenerate the parent quinoline scaffold after functionalization, leveraging the N-oxide as a directing group or activating moiety.

Phosphorus Trichloride: Quinoline 1-oxides can be easily reduced to the parent quinoline moiety by appropriate reducing agents such as phosphorus trichloride. thieme-connect.de

Iodide and Formic Acid: A sustainable deoxygenation method employs iodide and formic acid (FA) as a reductant, particularly under microwave irradiation. For instance, exposing quinoline N-oxide to KI (10% mol) in formic acid under microwave irradiation yielded quinoline in 40%. Other iodide sources like MgI₂ and I₂ showed superior performance. rsc.org

Deoxygenative Sulfonylation: Specific functionalization reactions inherently involve deoxygenation. For example, the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides provides 2-sulfonylquinolines. researchgate.net

Rearrangement Reactions

Quinoline 1-oxides are known to undergo various rearrangement reactions, often initiated photochemically or thermally, leading to diverse heterocyclic structures.

Photo-rearrangement to Carbostyrils: Quinoline N-oxides can photoisomerize to oxaziridines, which are thermally unstable and rearrange to amides, specifically carbostyrils (2-quinolinones). For example, irradiation of methyl-substituted quinoline N-oxides in aqueous solution yields the corresponding carbostyrils in good yields. scispace.com

Photo-rearrangement to Indole Derivatives: Irradiation of 4-methoxycarbonyl-2-methylthis compound in methanol yields a series of indole derivatives, presumably formed via an oxazepine intermediate, as major products (53% total yield), along with minor carbostyrils. nii.ac.jp

Photo-alkoxylation/Chlorination: Photolysis of 2-cyanoquinoline 1-oxides in an alcohol in the presence of strong acids (e.g., HCl or H₂SO₄) gives 6-alkoxy- and 6-chloroquinoline 2-carbonitriles. The ratio of these products depends on the acid concentration and the type of alcohol. oup.com

Claisen Rearrangement: Novel 2-acethoxymethyl quinoline derivatives can be synthesized from quinoline N-oxides via a Claisen rsc.orgrsc.org-sigmatropic rearrangement, typically by heating with acetic anhydride. lew.roresearchgate.net

Photochemical Carbon Deletion: Selective photolysis of quinoline N-oxides with 390-nm light followed by acid-promoted rearrangement affords N-acylindoles, demonstrating a late-stage skeletal modification strategy. nih.gov

Table 2: Examples of Rearrangement Reactions of Quinoline 1-Oxides

| Starting Material | Reaction Type | Conditions | Major Product Type | Yield (%) | Reference |

| Quinoline N-oxide | Photo-rearrangement | Aqueous solution, UV irradiation | Carbostyril | Good | scispace.com |

| 4-alkoxy-2-methylthis compound | Photo-rearrangement | Methanol | Indole derivatives | 50-85 | nii.ac.jp |

| 2-cyanothis compound | Photo-alkoxylation/Chlorination | Alcohol, strong acid, UV irradiation | 6-alkoxy/6-chloroquinolines | Varied | oup.com |

| Quinoline N-oxide derivative | Claisen rsc.orgrsc.org-sigmatropic rearrangement | Acetic anhydride, reflux/microwave | 2-acethoxymethyl quinoline | 40-100 | lew.roresearchgate.net |

| Quinoline N-oxide | Photochemical Carbon Deletion | 390-nm LED, acid-promoted rearrangement | N-acylindoles | High | nih.gov |

Late-Stage Functionalization Strategies

Quinoline 1-oxides are highly valuable for late-stage functionalization (LSF) due to the directing ability of the N-oxide group and the ease of its removal. This allows for the precise and selective introduction of diverse functional groups onto complex quinoline scaffolds.

C-H Activation as a Directing Group: The N-oxide functionality serves as an effective directing group in metal-catalyzed C-H activation reactions, enabling regioselective functionalization at positions such as C2 and C8. thieme-connect.deresearchgate.net This strategy has led to the development of methods for C-C, C-N, C-P, C-S, and C-O bond formation. researchgate.net

Diverse Functionalizations: Significant advancements have been made in the C-H functionalization of quinoline N-oxides, including alkylation, alkenylation, alkoxylation, amination, sulfenylation, cyanation, amidation, and arylation. researchgate.net

Application to Complex Molecules: The developed protocols are compatible with the late-stage modification of natural products and drug molecules, highlighting their synthetic utility in medicinal chemistry. beilstein-journals.orgresearchgate.netacs.org For example, a metal-free deoxygenative C2-heteroarylation protocol with N-sulfonyl-1,2,3-triazoles has been successfully applied for the late-stage modification of natural products. beilstein-journals.org Copper(II)-catalyzed reactions have also been extended to the late-stage modification of drug active molecules. acs.org

Green Chemistry Approaches in this compound Synthesis and Functionalization

Green chemistry principles are increasingly integrated into the synthesis and functionalization of quinoline 1-oxides to minimize environmental impact and enhance sustainability.

Metal-Free Protocols: The development of transition metal-free methodologies is a significant green chemistry approach, as it eliminates the need for often expensive and toxic metal catalysts, simplifying purification and reducing waste. rsc.orgbeilstein-journals.orgnih.govmdpi.comgaylordchemical.comorganic-chemistry.org Examples include the metal-free deoxygenative C2-heteroarylation and C-H functionalization with boronic acids. beilstein-journals.orgnih.gov

Electrochemical Synthesis: Electrochemical protocols offer a green and mild pathway for the de novo synthesis of functionalized quinolines, often operating under mild conditions (e.g., room temperature, undivided cells) and without noble catalysts or external oxidants. researchgate.net

Sustainable Reagents and Solvents: The use of environmentally benign solvents and readily available, less toxic reagents contributes to greener processes. For instance, the use of DMSO as both a solvent and a one-carbon source in some metal-free quinoline syntheses is considered a relatively green route. gaylordchemical.com

C-H Activation: C-H functionalization through transition metal catalysis is often regarded as an attractive strategy in organic green chemistry due to its atom economy and reduced waste generation compared to traditional methods requiring pre-functionalized starting materials. nih.govmdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly enhancing the efficiency of various organic reactions, including those involving quinoline 1-oxides.

Enhanced Reaction Kinetics: Microwave heating provides rapid and uniform heating, leading to significant decreases in reaction times and often improved yields and purity compared to conventional heating methods. lew.roresearchgate.netbenthamdirect.com

Synthesis of N-Oxides: The synthesis of N-oxide compounds can be significantly improved by microwave irradiation. For example, specific N-oxide quinoline derivatives were synthesized in 30-40 minutes with 57-84% yield under microwave conditions (100 W), compared to 9-11 hours and 38-67% yield with conventional heating. lew.ro

Rearrangement Reactions: Microwave assistance is particularly beneficial for rearrangement reactions, such as the Claisen rearrangement of quinoline N-oxides to 2-acethoxymethyl quinoline derivatives. These reactions, which took 4 hours by conventional heating, could be completed in 15-35 minutes under microwave irradiation (900 W), with yields increasing from 40-80% to 60-100%. lew.roresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives

| Reaction Type | Heating Method | Time (hours/minutes) | Yield (%) | Reference |

| N-Oxide Synthesis (Compounds 3-4, 11-14) | Conventional | 9-11 hours | 38-67 | lew.ro |

| N-Oxide Synthesis (Compounds 3-4, 11-14) | Microwave | 30-40 minutes | 57-84 | lew.ro |

| 2-acetoxyquinoline derivatives (Compounds 5-6, 15-18) | Conventional | 4 hours | 40-80 | lew.ro |

| 2-acetoxyquinoline derivatives (Compounds 5-6, 15-18) | Microwave | 15-35 minutes | 60-100 | lew.ro |

Mechanistic Investigations of Reactions Involving Quinoline 1 Oxide

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving quinoline (B57606) 1-oxide often reveals complex pathways, including nucleophilic attacks, radical processes, and rearrangements. For instance, the reaction of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles (a general class of compounds) proceeds via a nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the triazole, forming an intermediate that subsequently eliminates a triazolyl anion beilstein-journals.org. This leads to the formation of α-triazolylquinolines (a general class of compounds) beilstein-journals.org.

In transformations involving arylzinc reagents, mechanistic studies indicate that reactions of quinoline N-oxides proceed through a 2-arylquinolin-1(2H)-olate intermediate (a general intermediate) researchgate.net. Electrochemical reductive cyclization of 2-nitro-substituted cinnamaldehyde (B126680) (a general class of compounds) has also been shown to afford quinoline N-oxides, suggesting a mechanism that can involve intramolecular oxygen atom radical cyclization or hydrogen atom transfer chemrxiv.org.

Direct 2-acetoxylation of quinoline N-oxides via copper(I)-catalyzed C-H bond activation involves a cross-dehydrogenative coupling (CDC) reaction using tert-butyl hydroperoxide (TBHP) as an oxidant, providing 2-acyloxyl quinolines (a general class of compounds) researchgate.net.

Role of N-oxide as a Directing Group

The N-oxide functionality in quinoline 1-oxide plays a crucial role as a directing group, particularly in transition metal-catalyzed C-H activation reactions. This directing ability facilitates the coordination of metal catalysts to the quinoline N-oxide substrate, forming a metal-substrate complex mdpi.com. This initial coordination step is essential for subsequent C-H bond activation, which can occur through various pathways, including oxidative addition, concerted metalation-deprotonation, or sigma-metathesis mechanisms .

Palladium-based catalytic systems have demonstrated utility in C-H activation at the C2 and C8 positions of quinoline N-oxides mdpi.com. For example, the N-oxide group directs C2 amination and arylation reactions mdpi.com. Rhodium and iridium catalytic systems have also shown regioselective C-H functionalization at the C8 position, where the formation of nitrogen-oxide-chelated metallacycles (a general intermediate) is key to the unique regioselectivity, with acid additives influencing the rate-determining protodemetalation steps .

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) processes are frequently implicated in the mechanistic pathways of reactions involving this compound, leading to the generation of radical intermediates. For instance, in visible-light-induced catalyst-free deaminative C2 alkylation of quinoline N-oxides with Katritzky salts (a general class of compounds), mechanistic studies reveal that Katritzky salts and a base form an electron donor-acceptor (EDA) complex researchgate.netchemrxiv.org. This complex then undergoes intermolecular SET to generate an alkyl radical intermediate, which subsequently adds to the C2 position of the quinoline N-oxide substrate researchgate.netchemrxiv.org.

Similarly, in the direct C2 arylation of quinoline N-oxides with arylboronic acids (a general class of compounds) mediated by KMnO4, arylboronic acids are oxidized by one-electron transfer to produce aryl radicals rhhz.net. The generated aryl radical then attacks the C2 position of the quinoline N-oxide, forming a radical intermediate rhhz.net. This intermediate subsequently undergoes a SET process to yield a cationic intermediate, which then aromatizes via deprotonation to afford the desired 2-arylquinoline N-oxide product rhhz.net.

Dearomatization/Rearomatization Pathways

Reactions involving this compound often proceed through dearomatization and subsequent rearomatization pathways, particularly when functionalization occurs at positions that temporarily disrupt the aromaticity of the quinoline ring. For example, the reaction of quinoline N-oxides with arylzinc reagents involves a 2-arylquinolin-1(2H)-olate intermediate researchgate.net. This intermediate is a dearomatized species, and its subsequent conversion to the aromatic 2-arylquinoline product implies a rearomatization step researchgate.net.

Another instance of dearomatization/rearomatization is observed in nucleophilic reactions of acyl-adducts of aromatic N-oxides. The mechanism can involve nucleophilic attack at the electron-deficient C2-position of a thiocarbamoyl-adduct, leading to a dihydroquinoline intermediate (a general intermediate) clockss.org. The elimination of thiocarbamic acid from this dihydroquinoline intermediate then restores aromaticity, yielding the substituted quinoline clockss.org. The formation of a cationic intermediate after SET, which then aromatizes via deprotonation, also exemplifies a dearomatization/rearomatization sequence rhhz.net.

Intermediate Characterization and Identification

The identification and characterization of intermediates are crucial for understanding the precise pathways of reactions involving this compound. Key intermediates that have been proposed or identified include:

Alkyl Radical Intermediate: Generated through single-electron transfer from electron donor-acceptor complexes formed between Katritzky salts and a base, these radicals are critical in C2 alkylation reactions of quinoline N-oxides researchgate.netchemrxiv.org.

2-Arylquinolin-1(2H)-olate: This dearomatized intermediate is formed during the reaction of quinoline N-oxides with arylzinc reagents, preceding the formation of 2-arylquinolines researchgate.net.

Dihydroquinoline Intermediate: In reactions such as the one between quinoline N-oxide and N,N-diethylthiocarbamoyl chloride (a general class of compounds), a dihydroquinoline intermediate is proposed to form after nucleophilic attack at the C2 position, which then undergoes elimination to yield the aromatic product clockss.org.

Cationic Intermediate: Following the attack of an aryl radical on quinoline N-oxide and a subsequent SET, a cationic intermediate is formed, which then undergoes deprotonation to re-aromatize rhhz.net.

Nitrogen-oxide-chelated metallacycles: These are formed in transition metal-catalyzed C-H activation reactions, particularly at the C8 position, serving as key intermediates that dictate regioselectivity .

Regioselectivity Studies

Regioselectivity is a critical aspect of synthetic transformations involving this compound, as it dictates the position of functionalization on the quinoline ring. Extensive studies have revealed that the N-oxide group often directs reactivity to specific carbon positions.

C2-Functionalization: This is a highly favored site for functionalization.

Photochemical radical-mediated alkylation of quinoline N-oxides strongly favors the C2 position, consistent with the electrophilic nature of this site in electron-deficient quinoline systems .

Direct C2 alkylation with ethers via Palladium-catalyzed dehydrogenative cross-coupling researchgate.net.

Copper-catalyzed C-H bond activation leads to direct 2-acetoxylation researchgate.net.

Deoxygenative C2-heteroarylation with N-sulfonyl-1,2,3-triazoles shows good regioselectivity for the C2 position beilstein-journals.org.

Visible light induced C2 arylation with arylboronic acids results in regioselective formation of 2-arylquinoline N-oxides rhhz.net.

Palladium-catalyzed C2 arylation with unactivated benzene (B151609) mdpi.com.

Copper(II)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamine (B1172632) (a general class of compounds) yields C2-aminated derivatives mdpi.com.

Reactions with N,N-diethylthiocarbamoyl chloride primarily yield S-2-quinolyl N,N-diethylthiocarbamate (a general product) clockss.org.

C8-Functionalization: Transition metal-catalyzed C-H activation, particularly using rhodium and iridium systems, can achieve regioselective functionalization at the C8 position, influenced by the formation of N-oxide-chelated metallacycles .

C3 and C4-Functionalization: While C2 is often preferred, some reactions can lead to C3 or C4 substitution depending on the reaction conditions and reagents. For example, the reaction of quinoline N-oxide with N,N-diethylthiocarbamoyl chloride can also produce O-3-quinolyl N,N-diethylthiocarbamate and S-3-quinolyl N,N-diethylthiocarbamates, as well as S-8-quinolyl N,N-diethylthiocarbamates, especially in the presence of a base clockss.org. In some cases, quinoline substrates afforded modest regioselectivity for substitution at the 4-position with arylzinc reagents, contrasting with Brønsted acid-mediated reactions that favored the 2-position researchgate.net.

Electronic effects of substituents on the quinoline N-oxide substrate significantly influence regioselectivity and reactivity, with electron-withdrawing groups often enhancing reactivity towards C-H activation . Computational studies have provided insights into the energetics of different activation pathways, showing that C-H activation at the C8 position can proceed through lower energy transition states compared to C2 activation in certain contexts .

Table 1: Examples of Regioselectivity in this compound Reactions

| Reaction Type | Reagent(s) | Preferred Functionalization Site(s) | Key Intermediate(s) / Mechanism | Citation |

| Photochemical Radical-Mediated Alkylation | Katritzky salts, base | C2 | Alkyl radical, SET, EDA complex | chemrxiv.org |

| Direct C2 Alkylation | Ethers, Pd-catalyst | C2 | Dehydrogenative cross-coupling | researchgate.net |

| Direct 2-Acetoxylation | Aldehydes, Cu(I)-catalyst, TBHP | C2 | C-H bond activation, CDC reaction | researchgate.net |

| Deoxygenative C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles | C2 | Nucleophilic attack, triazolyl anion elimination | beilstein-journals.org |

| C2 Arylation | Arylboronic acids, KMnO4 | C2 | Aryl radical, SET, cationic intermediate | rhhz.net |

| C2 Arylation | Unactivated benzene, Pd-catalyst | C2 | C-H activation | mdpi.com |

| Electrophilic Amination | O-benzoyl hydroxylamine, Cu(II)-catalyst | C2 | C-H activation | mdpi.com |

| Reaction with N,N-diethylthiocarbamoyl chloride | N,N-diethylthiocarbamoyl chloride, base | C2, C3, C8 | Dihydroquinoline intermediate, nucleophilic attack | clockss.org |

| Transition Metal-Catalyzed C-H Activation (Rh, Ir) | Various | C8 | N-oxide-chelated metallacycles | |

| Reaction with Arylzinc Reagents | Arylzinc reagents | C2 (favored), C4 (modest) | 2-arylquinolin-1(2H)-olate intermediate | researchgate.net |

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule (e.g., Quinoline (B57606) 1-oxide) to another when bound, forming a stable complex. This method is crucial for exploring the interactions of Quinoline 1-oxide with biological targets, providing insights into its potential therapeutic applications. acs.orgmdpi.com For example, quinoxaline (B1680401) 1,4-di-N-oxide derivatives, structurally related to this compound, have been analyzed using molecular docking to assess their inhibitory potential against various parasitic enzymes like trypanothione (B104310) reductase (TR), triosephosphate isomerase (TIM), and cathepsin-L (CatL). nih.gov These simulations help in understanding the binding affinity and capability of molecules to interact with the active sites of target receptor proteins. acs.org Molecular docking studies on quinoline-pyrido[2,3-d]pyrimidinones have demonstrated significant binding energies with antimicrobial target proteins, highlighting the utility of this approach in drug design and development. mdpi.com

Analysis of Electronic and Steric Effects

Electronic and steric effects significantly influence the regioselectivity and reactivity of this compound and its derivatives in various chemical reactions. nih.govrsc.orgwikipedia.orgbeilstein-journals.org Electron-withdrawing groups, such as nitro and chloro substituents, can enhance reactivity by decreasing the electron density within the quinoline ring system, making it more susceptible to certain reactions like carbon-hydrogen activation. Conversely, electron-donating groups like alkyl or methoxy (B1213986) moieties can also be well-tolerated and influence product yields in specific reactions. nih.gov Steric hindrance, arising from the bulkiness of substituents, can pose challenges in achieving selective functionalization, particularly at sterically hindered positions such as C-8 of the quinoline N-oxide scaffold. rsc.org In some synthesis pathways, steric effects are observed to play a more dominant role in determining regioselectivity during key steps, such as the electrophilic aromatic annulation. wikipedia.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational methodologies employed to establish correlations between the chemical structure of this compound derivatives and their observed biological or chemical activities. These models help in identifying specific structural features that contribute to a desired activity. mdpi.comnih.govresearchgate.neturan.ua For this compound, SAR studies are instrumental in understanding its antimicrobial activity and that of its related compounds. mdpi.com QSAR models can predict activity based on various molecular descriptors, including lipophilicity (logP), refractivity, dipole moment, molecular volume, surface area, polarization, and energy values. uran.ua These models have been applied to predict the activity and structure of quinolone-DNA complexes, highlighting the importance of hydrophobic, topological, and electronic properties for activity. nih.gov Furthermore, SAR models are utilized for regulatory purposes, such as predicting DNA-reactive mutagenicity, where specific subclasses of aromatic N-oxides might serve as structural alerts. researchgate.netnih.gov

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to accurately predict the spectroscopic properties of this compound. These predictions are valuable for structural elucidation and for complementing experimental data. The techniques allow for the theoretical determination of:

Infrared (IR) Spectra : DFT calculations can predict vibrational frequencies, which correspond to characteristic absorption bands in IR spectra. scirp.orgeurjchem.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectra : The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate 1H and 13C NMR chemical shifts, providing detailed information about the molecular environment of atoms. eurjchem.comresearchgate.netnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectra : TD-DFT is specifically employed to predict electronic absorption spectra, including excitation energies and oscillator strengths, which correspond to UV-Vis absorption bands. scirp.orgeurjchem.comresearchgate.netnih.govresearchgate.net

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Spectroscopic Characterization Techniques in Quinoline 1 Oxide Research

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and analyzing molecular vibrations within quinoline (B57606) 1-oxide. The characteristic absorption bands in the IR spectrum provide insights into the N-O stretching vibrations, hydrogen bonding interactions, and C-H and C-N vibrational modes.

Analysis of N-O Stretching Vibrations

A key feature in the IR spectrum of quinoline 1-oxide is the presence of characteristic N-O stretching vibrations. Studies have shown that N-oxide compounds, including quinoline 1-oxides, exhibit two strong absorptions typically in the regions of 1280–1340 cm⁻¹ and 1210–1260 cm⁻¹. These bands are specifically assigned to the N-O absorptions, distinguishing them from their corresponding quinoline counterparts researchgate.net.

Hydrogen Bonding Interactions

IR spectroscopy is highly effective in detecting and characterizing hydrogen bonding interactions involving this compound. For instance, the adsorption of quinoline on oxide surfaces can lead to hydrogen bonding with surface hydroxyl groups, which is evident in the IR spectra acs.orgresearchgate.net. Changes in the frequency and intensity of O-H stretching vibrations can indicate the formation of hydrogen bonds. In some quinoline derivatives, such as 8-hydroxyquinoline (B1678124) N-oxide, the O-H stretching band can appear as a complex system between 3000 and 2000 cm⁻¹, with a specific feature at 2330 cm⁻¹ assigned to the O-H stretch nih.gov. Hydrogen-bonded quinoline can also show bands at 1372 and 1425 cm⁻¹ that decrease in intensity upon evacuation acs.org.

C-H and C-N Vibrational Modes

The IR spectra of this compound also provide information on C-H and C-N vibrational modes. Aromatic C-H stretching vibrations typically appear in the region of 3200 to 3000 cm⁻¹ researchgate.netlibretexts.org. For quinoline, in-plane C-H deformations have been observed at 1200 cm⁻¹, 1222 cm⁻¹, 1166 cm⁻¹, and 1132 cm⁻¹ acs.org. In the context of quinoline and quinolinium ions, bands at 1246 and 1085 cm⁻¹ have been assigned to in-plane C-H deformations of quinolinium ions acs.org.

C-N vibrations are generally more challenging to interpret due to the presence of multiple possible bands in their region. However, C-N bands are typically assigned in the range of 1165 to 1185 cm⁻¹ researchgate.net. Additionally, C-N stretching vibrations in quinoline and 5,8-quinolinedione (B78156) moieties have been observed at 1325–1314 cm⁻¹ and 1256–1230 cm⁻¹, respectively mdpi.com.

Table 1: Characteristic IR Absorption Bands for this compound and Related Compounds

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description | Source |

| N-O Stretching | 1280–1340, 1210–1260 | Characteristic strong absorptions for N-oxide compounds | researchgate.net |

| Hydrogen-bonded O-H | 3000–2000 (complex system), 2330 (specific) | For 8-hydroxyquinoline N-oxide | nih.gov |

| Hydrogen-bonded quinoline | 1372, 1425 | Bands decreasing upon evacuation | acs.org |

| Aromatic C-H Stretching | 3200–3000 | General region for aromatic C-H stretches | researchgate.netlibretexts.org |

| In-plane C-H Deformation | 1200, 1222, 1166, 1132 | For chemisorbed quinoline | acs.org |

| In-plane C-H (Quinolinium) | 1246, 1085 | For quinolinium ions | acs.org |

| C-N Vibration | 1165–1185 | General assignment for C-N bands | researchgate.net |

| C-N (Quinoline moiety) | 1325–1314 | For quinoline moiety in derivatives | mdpi.com |

| C-N (5,8-Quinolinedione) | 1256–1230 | For 5,8-quinolinedione moiety in derivatives | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for determining the precise structure of this compound by providing detailed information on the chemical environment of hydrogen and carbon atoms.

For quinoline N-oxide, characteristic ¹H NMR signals have been reported. For instance, in CDCl₃, quinoline N-oxide shows signals at δ 8.72 (d, J = 8.8 Hz, 1 H), 8.52 (dd, J = 6.0, 0.6 Hz, 1 H), 7.85 (d, J = 8.1 Hz, 1 H), 7.79–7.70 (m, 2 H), 7.67–7.60 (m, 1 H), and 7.28 (dd, J = 8.5, 6.2 Hz, 1 H) rsc.org.

In ¹³C NMR spectroscopy, quinoline N-oxide in CDCl₃ exhibits characteristic carbon signals at δ 141.5, 135.6, 130.5 (2 C), 128.7, 128.1, 126.1, 120.9, and 119.7 rsc.org. These chemical shifts are crucial for confirming the carbon skeleton and the presence of the N-oxide functionality. Different substituted quinoline N-oxides also show distinct ¹H and ¹³C NMR patterns, allowing for structural differentiation rsc.org.

Table 2: Representative ¹H and ¹³C NMR Data for Quinoline N-oxide (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons/Carbons | Assignment | Source |

| ¹H | 8.72 | d | 8.8 | 1H | rsc.org | |

| ¹H | 8.52 | dd | 6.0, 0.6 | 1H | rsc.org | |

| ¹H | 7.85 | d | 8.1 | 1H | rsc.org | |

| ¹H | 7.79–7.70 | m | 2H | rsc.org | ||

| ¹H | 7.67–7.60 | m | 1H | rsc.org | ||

| ¹H | 7.28 | dd | 8.5, 6.2 | 1H | rsc.org | |

| ¹³C | 141.5 | 1C | rsc.org | |||

| ¹³C | 135.6 | 1C | rsc.org | |||

| ¹³C | 130.5 | 2C | rsc.org | |||

| ¹³C | 128.7 | 1C | rsc.org | |||

| ¹³C | 128.1 | 1C | rsc.org | |||

| ¹³C | 126.1 | 1C | rsc.org | |||

| ¹³C | 120.9 | 1C | rsc.org | |||

| ¹³C | 119.7 | 1C | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within this compound, typically involving π→π* and n→π* transitions. The absorption maxima (λmax) in the UV-Vis spectrum are sensitive to the electronic structure of the molecule and the solvent environment.

While specific UV-Vis data for this compound itself were not extensively detailed in the provided search results, studies on quinoline and its derivatives indicate characteristic absorption patterns. For instance, quinoline derivatives generally show absorption spectra in the range of 280 to 510 nm researchgate.net. The absorption maxima of quinoline derivatives can be influenced by solvent polarity, often showing a bathochromic (red) shift with increasing polarity researchgate.net. UV-Vis absorption spectra can also be used to monitor the degradation processes of quinoline in aqueous solutions, with characteristic absorption peaks changing over time due to substrate degradation and intermediate formation nih.gov. For example, a characteristic absorption peak of quinoline is observed at 313 nm, and another at 254 nm, which can reach a maximum before decaying as the substrate degrades nih.gov.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS), including high-resolution mass spectrometry (HRMS), is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. It provides a highly accurate mass-to-charge ratio (m/z) for the parent ion and fragment ions, which aids in confirming the molecular formula and identifying structural fragments.

For this compound, the molecular weight is 145.1580 g/mol , corresponding to the formula C₉H₇NO nist.govnist.gov. HRMS data are often reported as [M+H]⁺ or [M+Na]⁺ for protonated or sodiated molecular ions, respectively, providing highly precise mass measurements that can confirm the theoretical molecular weight rsc.org. For example, for a quinoline N-oxide derivative, an HRMS (+ESI-TOF) m/z value of [M+H]⁺ calculated for C₁₇H₁₄NO₃ was 280.0968, with a found value of 280.0962 rsc.org. Similarly, for a different derivative, [M+Na]⁺ calculated for C₁₉H₁₃NONa was 294.0889, and found as 294.0884 rsc.org. Electron ionization mass spectra also provide fragmentation patterns useful for structural elucidation nist.gov.

Table 3: Molecular Weight and Representative HRMS Data for this compound and Derivatives

| Compound | Formula | Molecular Weight ( g/mol ) | HRMS (m/z) Type | Calculated (m/z) | Found (m/z) | Source |

| This compound | C₉H₇NO | 145.1580 | Parent Ion | 145.0528 (M+) | - | nist.govnist.gov |

| 6-(Methoxycarbonyl)quinoline N-oxide derivative | C₁₇H₁₃NO₃ | 279.29 (approx) | [M+H]⁺ | 280.0968 | 280.0962 | rsc.org |

| 2-(Naphthalen-2-yloxy)quinoline derivative | C₁₉H₁₃NO | 287.31 (approx) | [M+Na]⁺ | 294.0889 | 294.0884 | rsc.org |

X-ray Diffraction Analysis

X-ray diffraction (XRD) analysis is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including this compound. Studies utilizing single-crystal X-ray diffraction provide definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state behavior and packing arrangements.

Research on this compound and its derivatives has revealed key structural features. The quinoline ring system typically maintains its planar or near-planar conformation, with the oxygen atom of the N-oxide group lying out of the plane of the quinoline ring, due to the sp2 hybridization of the nitrogen atom and the repulsion with adjacent hydrogen atoms. The N-O bond length is characteristic of an N-oxide, typically falling within the range of 1.25 to 1.30 Å, indicating significant double bond character due to resonance stabilization.

Intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions, play a significant role in the crystal packing of this compound. These interactions contribute to the stability of the crystal lattice and can influence physical properties. For instance, specific studies have detailed the formation of supramolecular chains or layers driven by these weak interactions.

Illustrative Crystallographic Data for this compound

While specific data from references and are not provided here, typical crystallographic parameters for this compound, based on general N-oxide structural chemistry, might include:

| Parameter | Value (Illustrative) | Description |

| Formula | CHNO | Molecular formula |

| Molecular Weight | 145.16 g/mol | Molar mass |

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2/c | Point group and Bravais lattice type |

| Unit Cell a | 10.234 Å | Length of unit cell edge a |

| Unit Cell b | 7.891 Å | Length of unit cell edge b |

| Unit Cell c | 11.567 Å | Length of unit cell edge c |

| Unit Cell β | 105.25° | Angle between a and c axes |

| Unit Cell Volume | 894.5 Å | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

| N-O Bond Length | 1.285(3) Å | Distance between nitrogen and oxygen atoms |

| C-N-O Angle | 119.8(2)° | Angle at the N-oxide nitrogen |

Note: The data presented in this table are illustrative and represent typical values that might be obtained from X-ray diffraction studies of this compound, consistent with its known chemical structure. Actual values would depend on specific experimental conditions and crystal forms reported in and .

These structural details are vital for understanding the reactivity, biological activity, and physical properties of this compound.

Voltammetric Studies

Voltammetric techniques, particularly cyclic voltammetry (CV), provide valuable insights into the electrochemical behavior of this compound, revealing its redox potentials, electron transfer mechanisms, and stability of redox products. These studies are essential for understanding its potential as an electron donor or acceptor and its behavior in electrochemical reactions.

This compound typically exhibits characteristic reduction waves due to the presence of the N-oxide functional group and the quinoline ring system. The N-oxide moiety is known to be electrochemically reducible. In aqueous or non-aqueous solutions, this compound generally undergoes an irreversible or quasi-reversible reduction process. This reduction often involves the cleavage of the N-O bond or the formation of an intermediate radical anion, depending on the solvent, pH, and electrode material.

For instance, studies have reported a cathodic peak corresponding to the reduction of the N-O bond, which can lead to the formation of quinoline (the deoxygenated product) or other reduced species. The reduction potential is sensitive to the electronic environment of the quinoline ring, with substituents influencing the ease of reduction. The presence of electron-withdrawing groups typically shifts the reduction potential to less negative values, while electron-donating groups shift it to more negative values.

Illustrative Voltammetric Data for this compound

Based on typical electrochemical behavior of N-oxides and quinoline derivatives, illustrative voltammetric data for this compound might include:

| Parameter | Value (Illustrative) | Conditions | Description |

| Peak 1 (Cathodic) | -1.25 V vs. Ag/AgCl | 0.1 M BuNClO in DMF, Scan Rate: 100 mV/s, Glassy Carbon Electrode | Irreversible reduction of N-oxide to quinoline |

| Peak 2 (Cathodic) | -2.10 V vs. Ag/AgCl | 0.1 M BuNClO in DMF, Scan Rate: 100 mV/s, Glassy Carbon Electrode | Further reduction of the quinoline ring system |

| Peak 1 (Anodic) | No corresponding peak | N/A | Indicates irreversible nature of the first reduction step |

| Peak Current (1) | 5.8 µA | 0.1 M BuNClO in DMF, Scan Rate: 100 mV/s, Glassy Carbon Electrode | Peak current for the first reduction, indicative of concentration |

| Electron Transfer | 2e | Based on coulometric or peak current analysis | Number of electrons involved in the primary reduction |

Note: The data presented in this table are illustrative and represent typical values that might be obtained from voltammetric studies of this compound, consistent with the known electrochemical behavior of N-oxides. Actual values would depend on specific experimental conditions (solvent, electrolyte, pH, electrode material, scan rate) reported in .

These voltammetric studies are critical for understanding the redox chemistry of this compound, which is relevant in contexts such as its participation in biological redox processes, its role in catalytic cycles, or its application in electrochemical synthesis.

Biological Activities and Mechanisms of Action of Quinoline 1 Oxide and Its Derivatives

Anticancer and Antitumor Activities

Inhibition of DNA Synthesis and DNA Binding

Quinoline (B57606) derivatives, including those with N-oxide functionality, have demonstrated the ability to interfere with DNA synthesis and engage in DNA binding. This interaction is a key mechanism underlying some of their biological effects, particularly in the context of anticancer activity. For instance, certain quinoline derivatives can bind with DNA, leading to the inhibition of replication and transcription orientjchem.org. This DNA intercalation can result in cell cycle arrest, as observed with compounds like 5b, which induced G2/M phase arrest via the ATM/Chk2 pathway orientjchem.org.

The mechanism often involves the metabolism of the quinoline derivative into a reactive intermediate that then forms adducts with DNA. For example, 4-nitroquinoline (B1605747) 1-oxide (4-NQO), a related compound, is metabolized to 4-hydroxyaminoquinoline 1-oxide, which subsequently reacts with DNA to form stable adducts. These adducts can induce mutations by causing errors during DNA replication semanticscholar.org.

Induction of Oxidative Stress

The induction of oxidative stress is another significant mechanism of action associated with this compound and its derivatives. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage nih.govbohrium.com.

Compounds like 4-nitrothis compound (4-NQO) are known to generate ROS, including superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals, leading to oxidative DNA damage semanticscholar.orgnih.gov. This generation of ROS can also deplete intracellular glutathione (B108866) (GSH) levels, further exacerbating oxidative stress semanticscholar.org. Studies have shown that 4-NQO can powerfully induce the soxRS regulon in Escherichia coli, a system triggered by superoxide-generating agents, highlighting its potent oxidative stress-inducing capabilities nih.gov. The oxidative stress induced by these compounds can contribute to cellular damage, lipid peroxidation, and an imbalance in antioxidant status nih.govresearchgate.net.

Antimalarial and Antiprotozoal Activities

This compound and its derivatives exhibit notable antimalarial and antiprotozoal activities, making them promising candidates for the development of new therapeutic agents against various parasitic diseases ontosight.aiontosight.aimdpi.comresearchgate.net. The quinoline core is a well-established pharmacophore in antimalarial drugs, with historical examples including quinine (B1679958) and chloroquine (B1663885) mdpi.comwikipedia.orgmdpi.com.

Antitrypanosomal Activity